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Compound of Interest

Compound Name: Fluorescent Brightener 113

CAS No.: 12768-92-2

Cat. No.: B1143748 Get Quote

Welcome to our dedicated resource for researchers, scientists, and drug development

professionals encountering challenges with Fluorescent Brightener 113 in their fluorescence-

based assays. This guide provides in-depth troubleshooting advice, frequently asked questions

(FAQs), and detailed protocols to help you identify, manage, and mitigate interference from this

common optical brightening agent.

Introduction: The Challenge of Unwanted
Fluorescence
Fluorescent Brightener 113, a stilbene derivative, is widely used in laboratory consumables

such as microplates, pipette tips, and filters to enhance their whiteness. While beneficial for

visual clarity, its inherent fluorescence can be a significant source of background noise and

spectral crosstalk in sensitive fluorescence assays, leading to inaccurate data and

compromised results. This guide is designed to provide you with the expertise to navigate

these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What is Fluorescent Brightener 113 and why is it a problem in my experiments?

A1: Fluorescent Brightener 113 is an optical brightening agent (OBA) that absorbs UV light

(around 340-380 nm) and emits light in the blue region of the spectrum (typically 420-440 nm).
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This property can cause significant background fluorescence, which can mask the signal from

your specific fluorophores, especially those with emissions in the blue-green range. The result

can be a reduced signal-to-noise ratio and inaccurate quantification.

Q2: How can I identify if Fluorescent Brightener 113 is the source of my background

fluorescence?

A2: A simple way to check for the presence of fluorescent brighteners in your lab plastics is to

illuminate them with a UV lamp in a dark room. If the plasticware emits a bright blue glow, it

likely contains OBAs. For a more quantitative assessment, you can run a "blank" measurement

on your fluorometer or microscope using only the buffer or media in the plasticware in question.

A high background signal in the blue channel is a strong indicator of interference.

Q3: Which of my fluorophores are most likely to be affected by this interference?

A3: Fluorophores with excitation and/or emission spectra that overlap with Fluorescent
Brightener 113 are most susceptible to interference. This includes, but is not limited to, dyes

like DAPI, Hoechst, and some blue and cyan fluorescent proteins. The broad emission tail of

the brightener can also extend into the green region, potentially affecting fluorophores like FITC

and GFP.

Troubleshooting Guide: A Step-by-Step Approach to
Mitigation
Step 1: Identify the Source of Contamination
The first critical step is to pinpoint the source of the Fluorescent Brightener 113. This can be

a process of elimination.

Experimental Protocol: Source Identification

Prepare a "blank" sample: Use the same buffer or medium as in your experiment.

Systematically test each component:

Measure the fluorescence of the blank in a non-fluorescent, quartz cuvette to establish a

baseline.
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Transfer the blank to your microplate and measure again. A significant increase in

fluorescence points to the plate as a source.

Use the pipette tips you would normally use to transfer the blank and measure. This can

help identify leaching from the tips.

If using filters, pass the blank through the filter and measure the filtrate.

Compare the results: A substantial increase in fluorescence after contact with a specific

component identifies it as a source of contamination.

Step 2: Mitigation Strategies
Once the source is identified, you can employ several strategies to mitigate the interference.

The most straightforward solution is to switch to labware specifically designed for fluorescence

applications. Look for products marketed as "low-fluorescence," "non-binding," or "black-

walled" microplates, which are often made from materials that do not contain OBAs.

For unavoidable interference, computational methods can be employed to subtract the

background fluorescence.

Spectral Unmixing (Microscopy): If you are using a spectral microscope, you can acquire the

emission spectrum of the Fluorescent Brightener 113 alone and then use software to

subtract this spectral signature from your experimental images.

Compensation (Flow Cytometry): In flow cytometry, a "single-stained" control containing only

the brightener (e.g., cells in a contaminated buffer in a tube) can be used to set a

compensation matrix, which will subtract the brightener's signal from other channels.

Exposing the contaminated consumable to intense light can sometimes "photobleach" or

permanently destroy the fluorescent properties of the brightener.

Experimental Protocol: Photobleaching

Fill the wells of the microplate with your buffer or medium.
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Expose the plate to a strong light source, such as a UV transilluminator or the excitation light

source of your microscope, for a prolonged period (e.g., 30-60 minutes).

Re-measure the background fluorescence. You should observe a significant decrease.

Note: This method may not be suitable for all applications, as it can also photobleach your

fluorophores of interest if they are present during this step.

Data Presentation: Spectral Overlap
The following table summarizes the spectral properties of Fluorescent Brightener 113 and

some commonly used fluorophores to illustrate the potential for spectral overlap.

Fluorophore
Excitation Max
(nm)

Emission Max (nm)
Potential for
Interference

Fluorescent

Brightener 113
~350 ~430 Source of Interference

DAPI 358 461

High (significant

spectral overlap in

excitation and

emission)

Hoechst 33342 350 461

High (significant

spectral overlap in

excitation and

emission)

Alexa Fluor 405 402 421
High (emission

overlap)

Cyan Fluorescent

Protein (CFP)
433 475

Moderate (emission

overlap)

FITC / GFP 495 / 488 519 / 509

Low to Moderate

(potential for bleed-

through from emission

tail)
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Visualizing the Troubleshooting Workflow
This diagram outlines the decision-making process for addressing interference from

Fluorescent Brightener 113.

Phase 1: Identification

Phase 2: Mitigation Strategy

High Background Fluorescence Detected

Run 'Blank' Controls with Individual Components

Is a Specific Component Fluorescent?

Switch to Low-Fluorescence Consumables

 Yes 

Use Computational Correction (Spectral Unmixing/Compensation)

 No/Unavoidable 

Problem Solved Attempt Photobleaching

Click to download full resolution via product page

Caption: Troubleshooting workflow for Fluorescent Brightener 113 interference.
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The following diagram illustrates the concept of spectral overlap between Fluorescent
Brightener 113 and a hypothetical fluorophore.

Spectral Profiles

Interference

FB 113 Excitation (~350 nm)

FB 113 Emission (~430 nm)

Spectral Overlap Leads to Crosstalk

Bleeds into

Fluorophore X Excitation

Fluorophore X Emission

Masked by

Click to download full resolution via product page

Caption: Diagram of spectral overlap causing interference.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1143748?utm_src=pdf-body
https://www.benchchem.com/product/b1143748?utm_src=pdf-body
https://www.benchchem.com/product/b1143748?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143748#interference-of-fluorescent-brightener-113-with-other-fluorophores
https://www.benchchem.com/product/b1143748#interference-of-fluorescent-brightener-113-with-other-fluorophores
https://www.benchchem.com/product/b1143748#interference-of-fluorescent-brightener-113-with-other-fluorophores
https://www.benchchem.com/product/b1143748#interference-of-fluorescent-brightener-113-with-other-fluorophores
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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